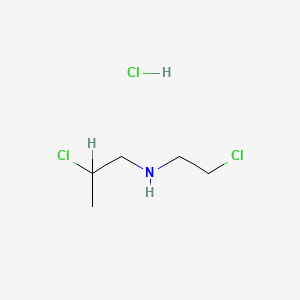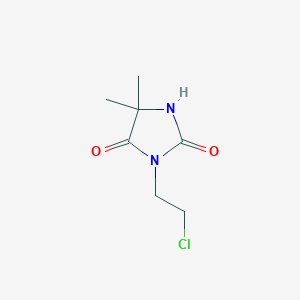
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione (CDIM) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDIM belongs to the class of imidazolidine-2,4-diones and is a derivative of thalidomide. It has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is not fully understood. It has been suggested that 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to modulate the production of cytokines such as TNF-α, IL-1β, and IL-6, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its toxicity. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit toxicity at high doses, which may limit its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Understanding the mechanism of action will provide insight into the potential therapeutic applications of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Another area of research is to develop more potent and less toxic derivatives of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. This will increase the potential of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione in preclinical and clinical trials. This will provide evidence for the potential use of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione and to develop more potent and less toxic derivatives. With continued research, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may become a valuable therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQAWNYORSPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305218 | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
53066-53-8 | |
| Record name | NSC169791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

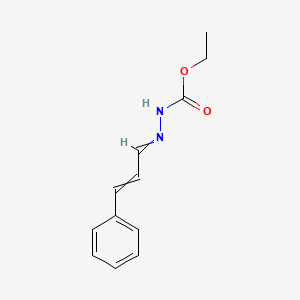
![3,5-Dibromo-2-hydroxy-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide](/img/structure/B1656424.png)
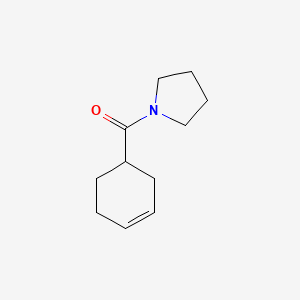
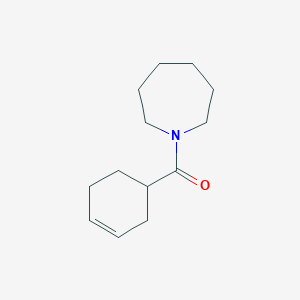
![2-amino-4-naphthalen-2-yl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1656430.png)
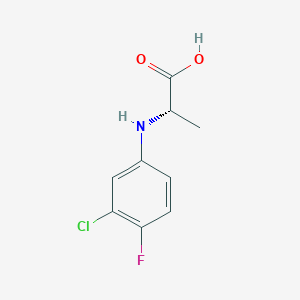
![4-fluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B1656433.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, 3-oxo-, ethyl ester, hydrochloride](/img/structure/B1656434.png)
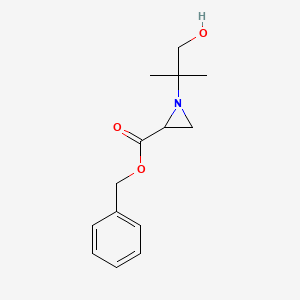
![2-(4-ethylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B1656436.png)
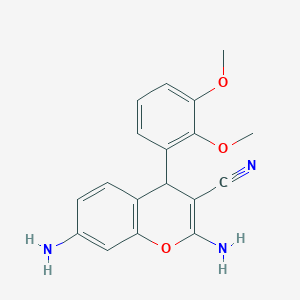
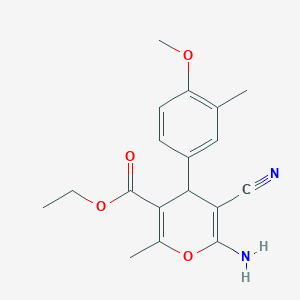
![Bis[(benzylamino)methyl]phosphinic acid;hydrochloride](/img/structure/B1656442.png)
